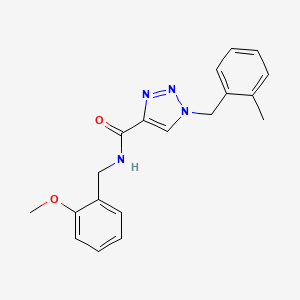![molecular formula C16H15NO2S2 B5021059 2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5021059.png)
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one, also known as AMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. AMPT is a thiazolone derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Mécanisme D'action
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one inhibits the activity of tyrosine hydroxylase by binding to the active site of the enzyme. This prevents the conversion of tyrosine to L-DOPA, which is the first step in the synthesis of dopamine. As a result, the levels of dopamine are reduced in the brain.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. By reducing the levels of dopamine in the brain, this compound has been shown to affect various processes, including motor behavior, learning and memory, and reward processing. It has also been found to affect stress responses and circadian rhythms.
Avantages Et Limitations Des Expériences En Laboratoire
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a relatively simple molecule that can be synthesized in good yields. It has also been found to have specific and predictable effects on dopamine levels in the brain. However, there are also limitations to using this compound in lab experiments. It is a potent inhibitor of tyrosine hydroxylase, which can lead to a complete depletion of dopamine in the brain. This can make it difficult to study the effects of partial dopamine depletion on various processes. Additionally, this compound has been found to have off-target effects on other enzymes, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one. One area of interest is the role of dopamine in addiction and substance abuse. This compound has been used to investigate the effects of dopamine depletion on drug-seeking behavior, and further research in this area could lead to new treatments for addiction. Another area of interest is the role of dopamine in psychiatric disorders, such as schizophrenia and depression. This compound has been used to investigate the effects of dopamine depletion on these disorders, and further research in this area could lead to new treatments. Additionally, new methods for synthesizing this compound and other thiazolone derivatives could lead to the development of new tools for investigating the role of dopamine in various processes.
Méthodes De Synthèse
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one has been synthesized through various methods, including the reaction of 4-methoxyphenylacetonitrile with allyl mercaptan, followed by cyclization with thiosemicarbazide. Another method involves the reaction of 2-bromo-4-methoxyacetophenone with allyl mercaptan, followed by cyclization with thiosemicarbazide. Both methods have been reported to yield this compound in good yields.
Applications De Recherche Scientifique
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to investigate the role of dopamine in various physiological and behavioral processes. This compound inhibits the activity of tyrosine hydroxylase, an enzyme that is involved in the synthesis of dopamine. By inhibiting this enzyme, this compound reduces the levels of dopamine in the brain, allowing researchers to study the effects of dopamine depletion on various processes.
Propriétés
IUPAC Name |
(4Z)-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-3-11-20-16-17-14(15(18)21-16)6-4-5-12-7-9-13(19-2)10-8-12/h3-10H,1,11H2,2H3/b5-4+,14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIVVCIXTDBVOP-VJDVQFHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5020982.png)


![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-5-methoxyphenol](/img/structure/B5021012.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5021016.png)

![1-[(2,3,4-trichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5021032.png)



![N-[1-(2-phenylethyl)-4-piperidinyl]-4-morpholinamine](/img/structure/B5021058.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B5021077.png)
![methyl 4-({3-[(4-nitrobenzoyl)amino]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B5021091.png)